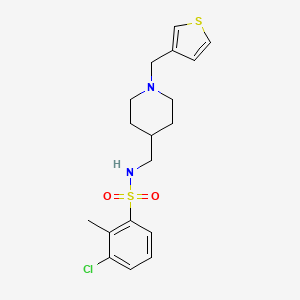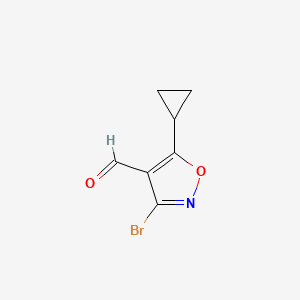
tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a methoxypyrrolidine ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the protection of amino acids or related compounds using tert-butyl groups. One common method involves the use of tert-butyl chloroformate (Boc-Cl) as a protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamate group can produce amines .
科学研究应用
tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxypyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
tert-Butyl (((2S,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
tert-Butyl (((2S,4R)-4-aminopyrrolidin-2-yl)methyl)carbamate: Contains an amino group instead of a methoxy group.
Uniqueness
tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is unique due to its methoxy group, which can undergo specific chemical reactions that are not possible with hydroxyl or amino groups. This makes it a valuable compound in synthetic chemistry and drug development .
属性
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQJAUQLJDJRV-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)




![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)



![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)
